molecular formula C14H19ClF3NO B1456178 3-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1219972-00-5

3-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride

Cat. No. B1456178
CAS RN: 1219972-00-5
M. Wt: 309.75 g/mol
InChI Key: PVLXPRNOVYJEAM-UHFFFAOYSA-N
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Description

“3-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride” is a chemical compound with the molecular formula C14H19ClF3NO . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of trifluoromethylpyridine derivatives, like the compound , is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a trifluoromethyl group through an ethyl bridge and a phenoxy group . The trifluoromethyl group is a key structural motif in this compound .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 309.76 . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Piperidine Derivatives in Drug Development

Piperidine derivatives play a crucial role in medicinal chemistry, contributing to the development of various therapeutic agents. These compounds, including aryl piperidines and piperazines, have been found in antipsychotic agents and possess pharmacophoric properties beneficial for enhancing potency and selectivity at D2-like receptors. Their structural adaptability allows for the exploration of diverse pharmacological profiles, indicating their potential in drug discovery and development processes (Sikazwe et al., 2009).

Role in Antibacterial and Antifungal Activities

Piperidine analogues have shown significant anti-mycobacterial properties, especially against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. The structural features of piperidine, such as the incorporation of acetamide groups at various positions on the heterocyclic nucleus, are key to its activity, highlighting its potential as a scaffold for designing novel anti-mycobacterial agents (Girase et al., 2020).

Enhancing Pharmacological Effects

Compounds containing piperidine structures have been investigated for their ability to enhance the bioavailability of therapeutic drugs and phytochemicals, owing to their influence on enzymatic drug biotransforming reactions in the liver. This property is particularly important for increasing the effectiveness of drugs by improving their absorption and distribution within the body, suggesting a beneficial application in pharmaceutical sciences (Caccia, 2007).

Impact on Metabolic Syndrome

Piperine, a piperidine alkaloid found in black pepper, demonstrates a wide range of physiological effects beneficial for treating metabolic syndrome. Its actions include enhancing digestive enzyme activity, protecting against oxidative damage, and influencing lipid and glucose metabolism. These effects underscore the potential therapeutic applications of piperidine derivatives in managing conditions associated with metabolic syndrome (Srinivasan, 2007).

Future Directions

The future directions for the research and application of trifluoromethylpyridine derivatives, like “3-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride”, are promising. It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

3-[2-[4-(trifluoromethyl)phenoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO.ClH/c15-14(16,17)12-3-5-13(6-4-12)19-9-7-11-2-1-8-18-10-11;/h3-6,11,18H,1-2,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLXPRNOVYJEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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